molecular formula C6H5O4SNa B602344 Sodium phenyl sulfate CAS No. 14276-99-4

Sodium phenyl sulfate

Cat. No. B602344
CAS RN: 14276-99-4
M. Wt: 196.16
InChI Key:
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Description

Sodium phenyl sulfate is a chemical compound with the molecular formula C6H5NaO4S . It is a sodium salt form of sulfuric acid . The molecular weight of Sodium phenyl sulfate is 196.16 g/mol .


Synthesis Analysis

A comprehensive approach to the synthesis of sulfate esters has been developed, which permits the direct and high-yielding synthesis of protected sulfate monoesters . The synthesis of aromatic and aliphatic sulfate monoesters utilizes the exceptionally stable neopentyl protecting group and the labile isobutyl protecting group .


Molecular Structure Analysis

The molecular structure of Sodium phenyl sulfate consists of sodium ions and sulfate ions . The InChI code for Sodium phenyl sulfate is 1S/C6H6O4S.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1 .


Chemical Reactions Analysis

Sodium phenyl sulfate may participate in S N 2 reactions, which are of fundamental importance in introductory organic chemistry courses . The S N 2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .


Physical And Chemical Properties Analysis

Sodium phenyl sulfate has a molecular weight of 196.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are 195.98062409 g/mol . The Topological Polar Surface Area is 74.8 Ų . The Heavy Atom Count is 12 . The Formal Charge is 0 .

Scientific Research Applications

  • Enhancing Drug Conjugation and Treating Hypercalcemia

    Sodium sulfate, a compound related to sodium phenyl sulfate, has been used to enhance the conjugation of phenolic drugs with sulfate. It is also used in the treatment of hypercalcemia. This compound is absorbed significantly when administered orally in divided doses, and it is well-tolerated in large amounts (Cocchetto & Levy, 1981).

  • Organic Chemistry Applications

    Sodium chloride, which is structurally similar to sodium phenyl sulfate, has been used in various organic chemistry experiments. Its applications include the preparation of cyclohexene, ethyl acetate, and purification of organic reagents such as carboxylic acids or salts of sodium sulfate. It is shown to improve the yield and reduce the release time of phenylamine in preparation processes (Huang De-n, 2013).

  • Proteomics and Detergent Removal in Mass Spectrometry

    Sodium dodecyl sulfate (SDS), a surfactant with a similar sulfate component, is used in proteomics to solubilize protein samples. However, it is not compatible with direct mass spectrometry (MS) analysis. A method has been developed to remove SDS from samples, facilitating research in proteomics by allowing the use of SDS in a wide range of LC-MS/MS applications with simplified sample-processing procedures (Serra et al., 2018).

  • Pharmaceutical Analysis

    The voltammetric oxidation and determination of phenylephrine hydrochloride at a carbon paste electrode in the presence of SDS have been studied. This method was successfully applied to the determination of phenylephrine in pharmaceutical samples (Gholivand et al., 2013).

  • Study of Micelles and Surfactants

    The structure and dynamics of SDS and sodium dodecylbenzene sulfonate (SDSB) micelles have been computationally characterized. SDBS differs from SDS due to the presence of a phenyl group attached to the anionic head, similar to sodium phenyl sulfate. This research is significant in the field of nanotechnology for potential uses in exfoliating graphitic materials (Palazzesi et al., 2011).

Safety And Hazards

Sodium phenyl sulfate is associated with certain safety hazards. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Dust can form an explosive mixture in air . Containers may explode when heated .

Future Directions

The future directions of Sodium phenyl sulfate could be in the field of RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) . This approach combines polymerization and self-assembly in a single step with distinct efficiency . It holds great promise for large-scale production .

properties

IUPAC Name

sodium;phenyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFSYNAUAPBVGF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium phenyl sulfate

CAS RN

14276-99-4
Record name sodium phenyl sulfate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the significance of the solvent isotope effect in understanding the acid hydrolysis of Sodium Phenyl Sulfate?

A1: The solvent isotope effect, specifically the ratio of hydrolysis rates in heavy water (D2O) and regular water (H2O), offers valuable insights into the reaction mechanism. The abstract reports a kD2O/kH2O value of 2.43 for Sodium Phenyl Sulfate hydrolysis []. This value falls within the range (1.9-2.6) typically observed for A-1 hydrolysis mechanisms []. This suggests that the rate-determining step in the acid hydrolysis of Sodium Phenyl Sulfate likely involves the breaking of a bond to a protonated oxygen atom, consistent with an A-1 mechanism.

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